2,3-Diamino-6-chlorobenzonitrile
Overview
Description
2,3-Diamino-6-chlorobenzonitrile is a chemical compound with the molecular formula C7H6ClN3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for 2,3-Diamino-6-chlorobenzonitrile is 1S/C7H6ClN3/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2H,10-11H2 . Unfortunately, the search results did not provide more detailed information about the molecular structure of this compound.Physical And Chemical Properties Analysis
2,3-Diamino-6-chlorobenzonitrile has a molecular weight of 167.60 . It has a boiling point of 407.3±45.0°C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Corrosion Inhibition
One significant application of a related compound, 3,4-diaminobenzonitrile, is in the field of corrosion inhibition. A study by Sığırcık, Tüken, and Erbil (2016) demonstrated its efficiency in inhibiting steel corrosion. This was achieved using electrochemical impedance spectroscopy and potentiodynamic measurements, highlighting the potential of similar compounds in industrial applications (Sığırcık et al., 2016).
Chemical Sensing
2,3-Diaminomaleonitrile (DAMN), a structurally similar compound, has been extensively used in chemosensors for sensing various ionic and reactive oxygen species. Aruna et al. (2019) discussed the utility of DAMN in designing molecules for metal ion, anion, and reactive oxygen species sensing. This research highlights its importance in developing sensitive and versatile chemical sensors (Aruna et al., 2019).
Fluorescent Dye Development
2,5-Diamino-3,6-dicyanopyrazine, a compound related to 2,3-Diamino-6-chlorobenzonitrile, is a new fluorescent chromophore for functional dye materials. Shirai et al. (1998) synthesized this compound and studied its potential as a synthetic intermediate for fluorescent dye chromophores, which is indicative of the potential of related compounds in the field of dye development (Shirai et al., 1998).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and not eating, drinking, or smoking when handling the compound .
properties
IUPAC Name |
2,3-diamino-6-chlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSOJNZXBJCWNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diamino-6-chlorobenzonitrile | |
CAS RN |
548457-80-3 | |
Record name | 2,3-diamino-6-chlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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